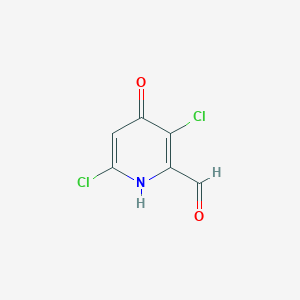![molecular formula C14H13F3N2O2 B3039404 ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylate CAS No. 1035224-53-3](/img/structure/B3039404.png)
ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H13F3N2O2 and its molecular weight is 298.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylate is a key compound in the synthesis and characterization of various pyrazole derivatives. For instance, studies have reported the synthesis of related compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through specific reactions involving ethyl acetoacetate and phenyl hydrazine. These processes often include techniques like single crystal X-ray diffraction and density functional theory (DFT) for structural analysis (Viveka et al., 2016).
Chemical Structure and Properties :
- Research includes detailed investigations into the molecular geometry and electronic structures of these compounds. Advanced spectroscopic methods like Fourier transform infrared (IR) and UV-visible (UV-Vis) spectroscopy are commonly employed. Such studies contribute significantly to understanding the properties and potential applications of these molecules (Viveka et al., 2016).
Pharmacological Potentials :
- Although the specific compound is not directly linked to pharmacological studies, related pyrazole derivatives have been investigated for their pharmacological properties. For example, some pyrazole-4-carboxylate derivatives have been explored for their anticancer and antimicrobial activities. These studies typically involve synthesizing novel compounds and testing their biological efficacy against specific targets or organisms (Zheng et al., 2010).
Material Science Applications :
- Pyrazole derivatives, similar to the compound , have found applications in materials science, such as in the development of corrosion inhibitors. These compounds demonstrate significant potential in protecting metals against corrosion, which is vital in various industrial applications (Dohare et al., 2017).
Chemical Sensor Development :
- Some pyrazole derivatives have been used in the development of colorimetric chemosensors. These sensors can detect specific metal ions or changes in environmental conditions, indicating the potential of these compounds in analytical chemistry applications (Aysha et al., 2021).
Organic Chemistry and Catalysis :
- These compounds also play a significant role in organic synthesis and catalysis. They serve as precursors or intermediates in the synthesis of more complex molecules and may participate in various chemical reactions, showcasing their versatility in organic chemistry (Arbačiauskienė et al., 2011).
Safety and Hazards
When handling this compound, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Zukünftige Richtungen
The future directions for the use of this compound could involve further exploration of its potential applications in various areas, including the pharmaceutical and agrochemical industries . There is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications of pyrazole derivatives .
Wirkmechanismus
Mode of Action
It’s known that many similar compounds interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the modulation of cellular processes .
Result of Action
It’s known that the effects of such compounds can range from changes in cellular signaling pathways to alterations in gene expression .
Eigenschaften
IUPAC Name |
ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-2-21-13(20)11-7-18-19(9-11)8-10-4-3-5-12(6-10)14(15,16)17/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVVDZDMRMPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole](/img/structure/B3039321.png)
![1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B3039322.png)



![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)
![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)

![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)




![5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B3039344.png)
